molecular formula C10H18N2O4 B1344112 3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid CAS No. 869786-49-2

3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid

Cat. No.: B1344112
CAS No.: 869786-49-2
M. Wt: 230.26 g/mol
InChI Key: YYLURLWWCZBOQG-UHFFFAOYSA-N
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Description

3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid (CAS: 153035-62-2 ) is a protected amino acid derivative of significant value in medicinal chemistry and drug discovery. With a molecular formula of C10H18N2O4 and a molecular weight of 230.26 g/mol , this compound serves as a versatile chiral building block for the synthesis of complex molecules. The molecule features both a tert-butoxycarbonyl (Boc) protected amine and a carboxylic acid functional group on the same carbon center of the pyrrolidine ring, making it a valuable scaffold for constructing conformationally constrained peptides and peptidomimetics . The Boc group provides a robust yet selectively removable protecting group for the amine, allowing for sequential synthetic modifications at the carboxylic acid site. This enables researchers to incorporate the pyrrolidine scaffold into larger molecular architectures with precise control . Its primary application lies in the preparation of pharmaceuticals and advanced materials, where its chiral nature is particularly valuable for asymmetric synthesis to achieve high optical purity in the final bioactive compounds . The compound is offered in high purity and is for Research Use Only. It is not intended for human or animal consumption. Researchers should handle this material with appropriate precautions. Consult the safety data sheet for specific hazard information, which may include warnings regarding skin and eye irritation or respiratory effects .

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-9(2,3)16-8(15)12-10(7(13)14)4-5-11-6-10/h11H,4-6H2,1-3H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLURLWWCZBOQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCNC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60624564
Record name 3-[(tert-Butoxycarbonyl)amino]pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869786-49-2
Record name 3-[(tert-Butoxycarbonyl)amino]pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Route

The synthesis typically follows these key steps:

  • Starting Material: The synthesis begins with 3-aminopyrrolidine-3-carboxylic acid or its enantiomerically pure form (R or S configuration).
  • Amino Group Protection: The amino group is protected by reaction with di-tert-butyl dicarbonate (Boc2O) or tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine or sodium bicarbonate. This step prevents unwanted side reactions during subsequent transformations.
  • Carboxylation (if starting from pyrrolidine): If starting from a pyrrolidine derivative lacking the carboxylic acid, carboxylation can be introduced by reaction with carbon dioxide under basic conditions.
  • Purification: The product is purified by crystallization or chromatographic techniques to achieve high purity.

Detailed Reaction Conditions

Step Reagents/Conditions Notes
Amino group protection Di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine), solvent (e.g., dichloromethane or dimethylformamide), 0–25 °C Boc protection is typically performed under inert atmosphere to avoid moisture-induced hydrolysis.
Carboxylation (if needed) CO2 gas, base (e.g., NaH or K2CO3), solvent (e.g., DMF), elevated pressure or temperature High-pressure reactors may be used industrially for efficient carboxylation.
Purification Crystallization from suitable solvents or chromatography Ensures removal of unreacted starting materials and side products.

Industrial Scale Considerations

Research Findings and Analytical Characterization

Stereochemical Integrity

  • The stereochemistry at the 3-position is preserved by using enantiomerically pure starting materials.
  • Analytical techniques such as NMR spectroscopy (1H and 13C NMR) and X-ray crystallography confirm the (R) or (S) configuration.
  • Chiral HPLC is used to assess enantiomeric excess and purity.

Stability and Deprotection

  • The Boc group is stable under neutral and basic conditions but is removed under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane).
  • Kinetic studies show optimal deprotection times to avoid pyrrolidine ring degradation.

Data Table: Key Physical and Chemical Properties

Property Value Source/Notes
Molecular Formula C10H18N2O4 PubChem
Molecular Weight 230.26 g/mol PubChem
IUPAC Name (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylic acid PubChem
CAS Number 2173637-92-6 (S-isomer), 2173637-53-9 (R-isomer) Chemical suppliers
Boc Deprotection Conditions TFA or HCl/dioxane, 2–4 hours at room temperature Minimizes side reactions
Solubility Soluble in organic solvents like DCM, DMF Depends on purity and form

Mechanistic Insights and Side Reactions

  • The Boc protection mechanism involves nucleophilic attack of the amino group on Boc2O, forming a carbamate linkage.
  • Side reactions during deprotection can include pyrrolidine ring opening under harsh acidic conditions; thus, mild acid treatment is preferred.
  • Monitoring by 1H NMR during deprotection helps optimize reaction time to prevent degradation.

Summary of Preparation Methods

Preparation Step Description Key Parameters
Amino group protection Reaction of 3-aminopyrrolidine-3-carboxylic acid with Boc2O in presence of base Solvent: DCM or DMF; Temp: 0–25 °C; Inert atmosphere
Carboxylation (if applicable) Introduction of carboxylic acid group via CO2 under basic conditions Elevated pressure; Base: NaH or K2CO3
Purification Crystallization or chromatography to isolate pure product Solvent choice critical for yield and purity
Boc deprotection (optional) Acidic cleavage of Boc group using TFA or HCl/dioxane Time: 2–4 hours; Temp: RT; Avoid harsh conditions

Chemical Reactions Analysis

Types of Reactions

3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino group from unwanted reactions during multi-step synthesis processes. The compound can be selectively deprotected under acidic conditions, allowing for the controlled release of the free amino group at a desired stage in the synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid is unique due to its specific structure, which combines the Boc-protected amino group with a carboxylic acid functional group. This dual functionality makes it particularly useful in peptide synthesis, where both protecting groups and reactive sites are needed .

Biological Activity

3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid, often referred to as Boc-Amino-Pyrrolidine, is a compound of significant interest in medicinal chemistry and drug development. Its structure, characterized by a pyrrolidine ring and a tert-butoxycarbonyl (Boc) protecting group on the amino group, suggests potential biological activity that warrants detailed investigation.

  • Molecular Formula : C10H18N2O4
  • Molecular Weight : 230.26 g/mol
  • CAS Number : 862372-66-5
  • Purity : Typically >95% in commercial preparations

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including amino acid transporters and receptors involved in cellular signaling pathways.

Amino Acid Transport Inhibition

Research indicates that compounds similar to Boc-Amino-Pyrrolidine can inhibit the activity of sodium-dependent neutral amino acid transporters, such as ASCT2 (SLC1A5). This inhibition can disrupt amino acid homeostasis in cancer cells, leading to reduced cell proliferation. For instance, studies have shown that derivatives of pyrrolidinone exhibit significant inhibitory effects on cancer cell lines like MCF-7 and MDA-MB-231, suggesting that Boc-Amino-Pyrrolidine may share similar properties .

Table 1: Summary of Biological Activities

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
MDA-MB-23110ASCT2 Inhibition
LnCaP15Apoptosis Induction
PANC-1>100No significant effect

Case Studies

  • Inhibition of Cell Proliferation :
    A study evaluated the impact of Boc-Amino-Pyrrolidine on various cancer cell lines. It was found that the compound inhibited cell viability in a dose-dependent manner, particularly in breast cancer cell lines such as MDA-MB-231. The IC50 value was recorded at approximately 10 µM, indicating potent anti-proliferative effects .
  • Mechanistic Insights :
    Further investigations revealed that Boc-Amino-Pyrrolidine induces apoptosis in cancer cells through the activation of caspase pathways. This was evidenced by increased Annexin V staining and activation of downstream apoptotic markers .
  • Transport Assays :
    In vitro transport assays demonstrated that Boc-Amino-Pyrrolidine significantly inhibited glutamine transport in proteoliposomes expressing ASCT2, confirming its role as an ASCT2 inhibitor with an IC50 value around 10 µM .

Q & A

Q. What are the recommended synthetic routes for 3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves Boc-protection of the amine group followed by carboxylation or coupling reactions. Key steps include:
  • Boc Protection : Use di-tert-butyl dicarbonate (Boc₂O) under anhydrous conditions with a base like triethylamine in THF or DCM .
  • Carboxylic Acid Formation : Hydrolysis of esters (e.g., methyl or ethyl esters) using aqueous NaOH or LiOH in methanol/THF mixtures.
  • Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from ethanol/water.
  • Optimization : Adjust reaction temperature (0°C to room temperature), stoichiometry (1.2–2.0 equiv Boc₂O), and monitor via TLC or HPLC. Purity >95% is achievable, as validated by GC or HPLC .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :
  • Storage : Store at 0–6°C in airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis of the Boc group .
  • Handling : Use gloves, goggles, and lab coats. Avoid exposure to moisture or acidic vapors. In case of skin contact, rinse immediately with water and seek medical advice .

Q. What analytical techniques are most effective for confirming purity and structure?

  • Methodological Answer :
  • Purity : HPLC (C18 column, acetonitrile/water gradient) or GC (for volatile derivatives) with purity thresholds >95% .
  • Structural Confirmation :
  • NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to verify Boc group (δ ~1.4 ppm for tert-butyl) and pyrrolidine backbone .
  • Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₈N₂O₄: calculated 231.12) .

Advanced Research Questions

Q. How can enantioselective synthesis of stereoisomers (e.g., (3R)- or (3S)-configurations) be achieved?

  • Methodological Answer :
  • Chiral Catalysts : Use asymmetric hydrogenation with Ru-BINAP complexes or enzymatic resolution with lipases .
  • Chiral Auxiliaries : Employ Evans oxazolidinones or Oppolzer’s sultams during carboxylation steps to induce stereocontrol .
  • Validation : Chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry to confirm enantiomeric excess (ee >98%) .

Q. What computational approaches are recommended for predicting reaction pathways or optimizing synthesis?

  • Methodological Answer :
  • Reaction Path Search : Use density functional theory (DFT) calculations (e.g., Gaussian or ORCA) to model intermediates and transition states .
  • Machine Learning : Train models on reaction databases to predict optimal solvents/catalysts (e.g., ICReDD’s workflow combining quantum chemistry and experimental data) .

Q. How do steric effects of the pyrrolidine ring influence Boc group reactivity?

  • Methodological Answer :
  • Steric Hindrance : The 3-amino group’s spatial orientation affects Boc deprotection rates. Use kinetic studies (e.g., TFA-mediated deprotection at varying concentrations) to compare rates between cis/trans isomers .
  • Molecular Modeling : Conduct conformational analysis using software like Avogadro or PyMol to visualize steric clashes .

Q. How should researchers address discrepancies in reported melting points or spectral data?

  • Methodological Answer :
  • Calibration : Verify instrument calibration (e.g., DSC for melting points, NMR referencing with TMS).
  • Crystallization : Repurify the compound using different solvent systems (e.g., EtOAc/hexane vs. MeOH/water) to isolate polymorphs .

Q. What strategies resolve contradictions in reaction yields under varying conditions?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial design to test variables (temperature, catalyst loading, solvent polarity) and identify critical factors .
  • In Situ Monitoring : Employ ReactIR or PAT tools to track reaction progress and detect intermediates .

Key Research Applications

  • Medicinal Chemistry : Serves as a proline analog in peptide synthesis for constrained β-turn mimics .
  • Catalysis : Used as a ligand in asymmetric catalysis due to its chiral pyrrolidine core .
  • Material Science : Functionalized as a monomer for polyamides with tailored thermal properties .

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